Cas no 2228545-46-6 (2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine)

2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine
- EN300-1916199
- 2228545-46-6
- 2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine
-
- インチ: 1S/C12H14BrN/c13-9-3-1-8(2-4-9)12(5-6-12)10-7-11(10)14/h1-4,10-11H,5-7,14H2
- InChIKey: BOINZHABFYYBOK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1(CC1)C1CC1N
計算された属性
- せいみつぶんしりょう: 251.03096g/mol
- どういたいしつりょう: 251.03096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1916199-0.05g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1916199-0.25g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1916199-10g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1916199-5g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 5g |
$4475.0 | 2023-09-17 | ||
Enamine | EN300-1916199-0.1g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1916199-1g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 1g |
$1543.0 | 2023-09-17 | ||
Enamine | EN300-1916199-1.0g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 1g |
$1543.0 | 2023-05-31 | ||
Enamine | EN300-1916199-5.0g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 5g |
$4475.0 | 2023-05-31 | ||
Enamine | EN300-1916199-10.0g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 10g |
$6635.0 | 2023-05-31 | ||
Enamine | EN300-1916199-2.5g |
2-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-amine |
2228545-46-6 | 2.5g |
$3025.0 | 2023-09-17 |
2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine 関連文献
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amineに関する追加情報
Introduction to 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine (CAS No: 2228545-46-6)
2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine (CAS No: 2228545-46-6) is a novel organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic amines, characterized by its unique structural framework, which includes cyclopropyl and phenyl rings. The presence of a bromine substituent at the para position of the phenyl ring introduces additional reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The molecular structure of 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine consists of a cyclopropyl group attached to a cyclopropane ring, with an amine functional group at the terminal position. This arrangement confers distinct electronic and steric properties, which are critical for its potential biological activity. The bromine atom at the 4-position of the phenyl ring serves as a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl or heteroaryl moieties. Such modifications are often employed in the development of drug candidates targeting various therapeutic pathways.
In recent years, there has been growing interest in exploring the pharmacological potential of cyclopropyl-containing compounds due to their unique spatial constraints and electronic distributions. The cyclopropyl group is known to influence both the metabolic stability and binding affinity of molecules, making it an attractive feature for drug design. Specifically, 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine has been investigated for its possible role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in inflammatory and oncological diseases.
The amine functionality at the 1-position of the cyclopropane ring provides a nucleophilic site for further derivatization, allowing chemists to explore its utility in peptidomimetics and bioconjugation strategies. This feature is particularly relevant in the context of targeted therapy, where small molecules are designed to interact with specific biological targets with high precision. The bromophenyl moiety further enhances the compound's versatility by enabling palladium-catalyzed reactions that can introduce a wide array of functional groups, including those found in natural products or bioactive scaffolds.
Recent advances in computational chemistry have facilitated the rapid screening of such compounds for their biological potential. Molecular modeling studies on 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine have revealed promising interactions with ATP-binding pockets of kinases, suggesting that it may serve as a lead compound for developing kinase inhibitors. These virtual screenings have been complemented by experimental assays, which have validated some of these predictions. For instance, initial pharmacokinetic studies indicate that this compound exhibits reasonable solubility and stability under physiological conditions, making it a viable candidate for further development.
The synthesis of 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high yields and purity. Key steps include bromination of 4-bromobenzaldehyde followed by condensation with cyclopropylamine derivatives under controlled conditions. The use of modern catalytic systems has allowed for more efficient and environmentally benign synthetic routes, aligning with current trends in green chemistry. These advancements not only improve the scalability of production but also reduce waste generation, making this compound an attractive option for industrial applications.
From a medicinal chemistry perspective, 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine represents an excellent example of how structural innovation can lead to novel therapeutic agents. Its unique combination of features—such as the cyclopropyl-cyclopropane core and the brominated phenyl ring—makes it a versatile scaffold for drug discovery programs. Researchers are currently exploring its potential in treating neurological disorders, where modulation of receptor activity is crucial. Additionally, its ability to undergo further functionalization positions it as a valuable building block for libraries designed in high-throughput screening campaigns.
The growing body of literature on heterocyclic compounds underscores their importance in modern drug discovery. 2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine exemplifies this trend by demonstrating how structural complexity can be leveraged to achieve desired pharmacological outcomes. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly critical role in addressing unmet medical needs. Future research will likely focus on optimizing its pharmacokinetic properties and exploring its interactions with additional biological targets.
In conclusion,2-1-(4-bromophenyl)cyclopropylcyclopropan-1-amine (CAS No: 2228545-46-6) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique features make it suitable for diverse applications, from kinase inhibition to peptidomimetic design. With ongoing advancements in synthetic methodologies and computational biology, this compound is poised to contribute substantially to the development of next-generation therapeutics.
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